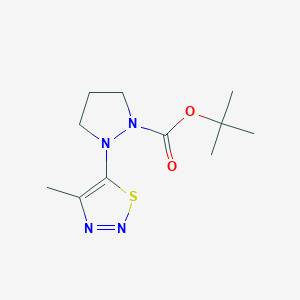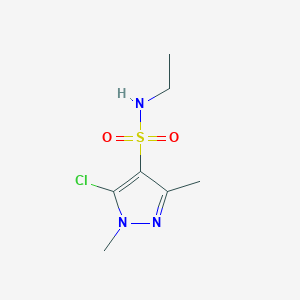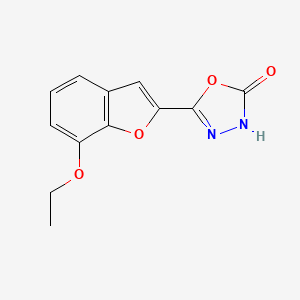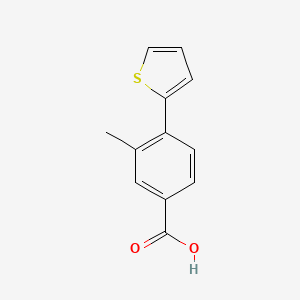![molecular formula C13H15ClN2OS B1393823 5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1219905-40-4](/img/structure/B1393823.png)
5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
Overview
Description
5-Chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine, commonly referred to as 5-CMN-THF, is a novel chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound that contains a nitrogen atom in its ring structure and is classified as a thiazole. 5-CMN-THF is used in a variety of research applications due to its unique properties, including its ability to form stable complexes with metal ions and its ability to act as an inhibitor of certain enzymes.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Characterization : The compound is used in the synthesis of heterocyclic compounds, showing potential for biological activities. For instance, Uma et al. (2017) synthesized derivatives of benzo[d]thiazol-2-yl with observed toxicity against bacteria. Similarly, Nofal et al. (2014) explored the synthesis of benzimidazole–thiazole derivatives with anticancer properties (Uma et al., 2017) (Nofal et al., 2014).
Anti-inflammatory and Analgesic Evaluation : Kumar and Singh (2020) synthesized thiazole/oxazole substituted benzothiazole derivatives, including compounds similar to 5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine, for anti-inflammation and analgesic applications (Kumar & Singh, 2020).
Pharmaceutical Applications
Anticancer Agents : The compound's derivatives have been studied for their potential as anticancer agents. As an example, Pulina et al. (2018) investigated the analgesic and antimicrobial activities of related compounds, suggesting their utility in medical treatments (Pulina et al., 2018).
Antileishmanial Activity : Tahghighi et al. (2012) synthesized derivatives with N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety, showing significant antileishmanial activity against Leishmania major (Tahghighi et al., 2012).
Material Science Applications
Dye Synthesis : This compound is utilized in the synthesis of heteroaryl azo dyes for dyeing polyester and nylon fabrics. Panchal and Chaudhari (2016) demonstrated the use of related compounds in creating dyes with good fastness properties (Panchal & Chaudhari, 2016).
Security Ink Development : Lu and Xia (2016) explored the use of a half-cut cruciform molecule, related to the chemical structure of interest, for developing a multi-stimuli responsive security ink (Lu & Xia, 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to downstream effects .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, potentially leading to various cellular effects .
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors .
Biochemical Analysis
Biochemical Properties
5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes . Additionally, this compound may interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, this compound may modulate gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that thiazole derivatives, including this compound, exhibit stable biochemical activity over time . Degradation products may form under certain conditions, potentially affecting cellular function . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . Higher doses may lead to toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, thiazole derivatives have been shown to affect the activity of enzymes involved in carbohydrate and lipid metabolism . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters and binding proteins, affecting its localization and accumulation . For example, thiazole derivatives have been reported to be transported across cell membranes by specific transporters . Understanding the transport and distribution of this compound can provide insights into its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, thiazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
5-chloro-4-methyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-8-10(14)4-5-11-12(8)16-13(18-11)15-7-9-3-2-6-17-9/h4-5,9H,2-3,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMYMLWHTZXCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NCC3CCCO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)
![7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1393742.png)


![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)


![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)
![4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393754.png)
![3-Fluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B1393755.png)
![4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393758.png)


